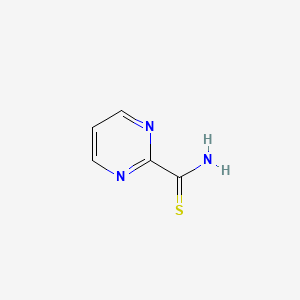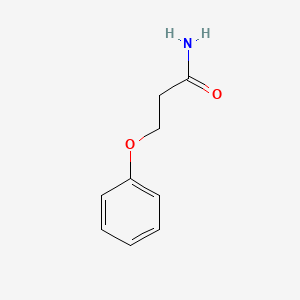
1-(4-Methoxyphenyl)-3-methyl-1h-pyrazole
Descripción general
Descripción
1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science. This compound belongs to the pyrazole family and is also known as PMP or 4-MeO-PMP.
Aplicaciones Científicas De Investigación
Drug Discovery and Medicinal Chemistry
The 1,2,3-triazole moiety-based heterocycles, including pyrazoles, have been extensively explored in drug discovery. Researchers have identified several pharmacologically active compounds that incorporate the pyrazole ring. These compounds exhibit diverse activities, such as anti-HIV, antitubercular, antiviral, antibacterial, and anticancer effects . The pyrazole scaffold serves as a crucial pharmacophore in drug development, making it an attractive target for medicinal chemists.
Anti-Inflammatory and Analgesic Agents
Pyrazole derivatives have demonstrated anti-inflammatory and analgesic properties. These compounds can modulate inflammatory pathways and alleviate pain. Researchers continue to investigate novel pyrazole-based molecules for their potential therapeutic applications in managing pain and inflammation .
Vasodilators and Cardiovascular Agents
Certain pyrazole-containing drugs act as vasodilators, helping to widen blood vessels and improve blood flow. Additionally, they exhibit cardiovascular effects, making them relevant in treating conditions related to blood pressure regulation and heart health .
Antidepressant and Neuroprotective Properties
The pyrazole ring system has been associated with antidepressant activity. Researchers explore its potential in managing mood disorders and enhancing mental well-being. Furthermore, pyrazoles may offer neuroprotective effects, safeguarding neurons from damage and degeneration .
Applications in Cancer Treatment
Pyrazole derivatives have shown promise in cancer therapy. Some compounds inhibit tumor growth, induce apoptosis (programmed cell death), or interfere with cancer cell signaling pathways. Researchers investigate their potential as targeted anticancer agents .
Antimicrobial and Antifungal Agents
Hydrazones, a class of compounds related to pyrazoles, exhibit antimicrobial and antifungal properties. These molecules have been studied for their effectiveness against various pathogens, including bacteria and fungi. Their broad-spectrum activity makes them valuable in combating infections .
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)-3-methylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-9-7-8-13(12-9)10-3-5-11(14-2)6-4-10/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQACDVWXQOMBAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-3-methyl-1h-pyrazole | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What was the intended use of 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole in the research described?
A1: The researchers aimed to synthesize 5-(5-amino-1-aryl-3-methyl-1H-pyrazole-4-yl)-1H-tetrazoles, utilizing 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-4-carbonitrile (4c) as a starting material. [] They intended to convert the carbonitrile group (-CN) in 4c into a tetrazole ring.
Q2: What unexpected outcome occurred during the synthesis, and how was it addressed?
A2: Instead of the desired tetrazole derivative, the reaction unexpectedly yielded 1H-pyrazolo[3,4-d]pyrimidine derivatives. [] This suggested that the methyl group at the C3-position of the pyrazole ring in 4c interfered with the intended tetrazole formation. To circumvent this, the researchers protected the amino group in 4c with a di-tert-butyl-dicarbonate (Boc) group. This protection allowed for the successful synthesis of the targeted tetrazole derivative (5c) using the established methodology. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 8-[3-(4-methylpiperazinomethyl)phenyl]-8-oxooctanoate](/img/structure/B1359654.png)
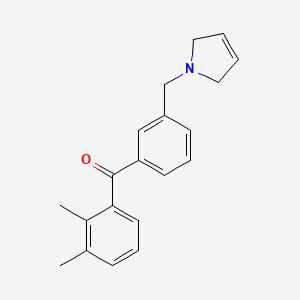

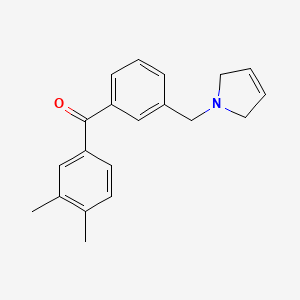
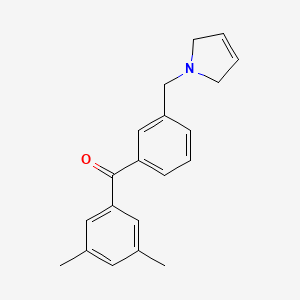
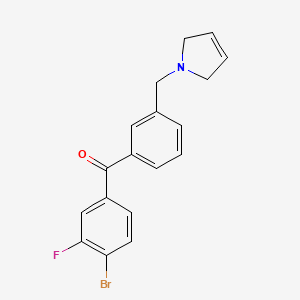
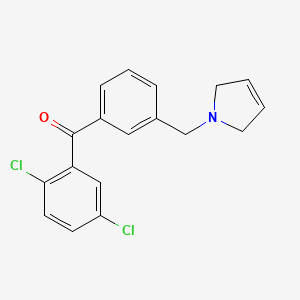
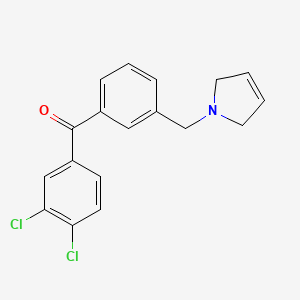
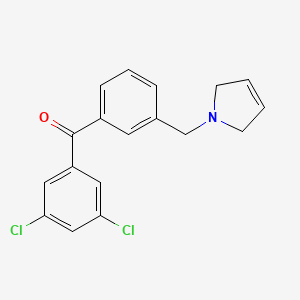

![Ethyl 8-oxo-8-[3-(3-pyrrolinomethyl)phenyl]octanoate](/img/structure/B1359669.png)
